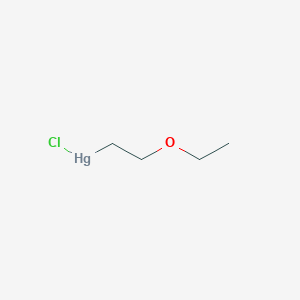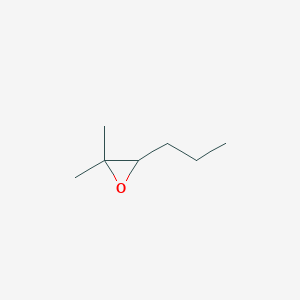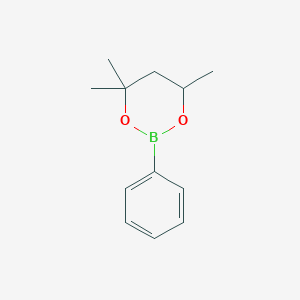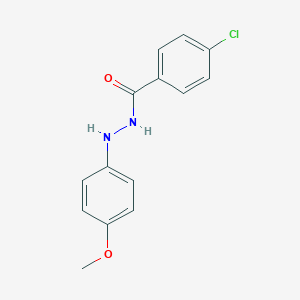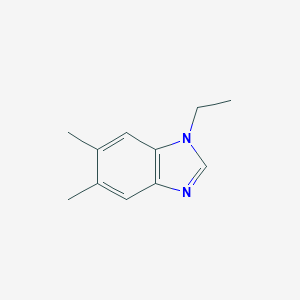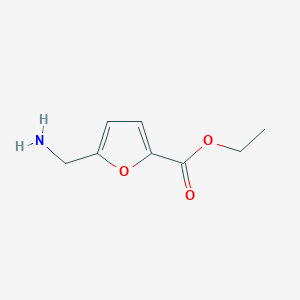
Ethyl 5-(aminomethyl)furan-2-carboxylate
Overview
Description
Ethyl 5-(aminomethyl)furan-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The specific structure of this compound includes an aminomethyl group attached to the fifth position of the furan ring and an ethyl ester group at the second position.
Synthesis Analysis
The synthesis of furan derivatives can be achieved through various methods. For instance, the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, which are structurally related to this compound, involves starting from furfuryl alcohol . Another related compound, ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate, is synthesized through an intramolecular 6-endo-dig-cyclization of thioketene generated in situ with an internal CH2NH2 nucleophile . Additionally, the synthesis of ethyl 2-methylfuran-3-carboxylate and its chloroethylated derivative at the 5 position of the ring indicates the possibility of functionalizing furan derivatives at different positions .
Molecular Structure Analysis
The molecular structure of furan derivatives can be quite diverse. For example, the crystal structure of ethyl 2-amino-oxazole-5-carboxylate, a compound with some similarities to this compound, consists of planar sheets connected by intermolecular hydrogen bonding . In another study, the structure of ethyl naphtho[2,1-b]furan-2-carboxylate was determined by X-ray diffraction studies, showing that the furan ring is planar and the molecule is stabilized by weak interactions .
Chemical Reactions Analysis
Furan derivatives can undergo a variety of chemical reactions. For instance, ethyl 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-4,5-dihydrofuran-3-carboxylates react with alcohols in the presence of a catalytic amount of concentrated aqueous HCl to give corresponding derivatives . The reaction of keto acetylenic esters with carbonyl reagents leads to the formation of furan derivatives such as methyl (ethyl) 5-(2'-furyl) isoxazole-3-carboxylate . Moreover, the selective synthesis of 2,5-bis(aminomethyl)furan from biomass-derived 2,5-diformylfuran dioxime through dehydration–hydrogenation indicates the versatility of reactions involving furan rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of different functional groups, such as aminomethyl or ester groups, can affect properties like solubility, boiling point, and reactivity. The intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, also play a significant role in determining the compound's physical state and stability . The biological activity of these compounds, as seen in the cytotoxicity against cancer cell lines and bacteria, is a significant aspect of their chemical properties .
Scientific Research Applications
Synthesis of New Compounds : The reaction of Ethyl 5-(aminomethyl)furan-2-carboxylate with bases leads to the formation of novel compounds like ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. These reactions are significant in exploring new synthetic pathways and creating compounds with potential applications in material science and pharmaceuticals (Remizov, Pevzner, & Petrov, 2019).
Biological Activity : Derivatives of this compound have been studied for their cytotoxicity against cancer cell lines and bacteria. For instance, the amine derivative (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate showed potent activity with specific IC50 and MIC values against the HeLa cell line and photogenic bacteria (Phutdhawong et al., 2019).
Electrochemical Applications : The derivative, ethyl 5-(chloromethyl)furan-2-carboxylate, has been used in electrochemical reduction to expand the derivative scope of 5-(chloromethyl)furfural (CMF) as a biobased platform molecule. These processes are crucial in developing new materials and chemicals from renewable resources (Ling et al., 2022).
Development of Organic Ligands : Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate has been used in the synthesis of organic ligands with applications in creating metal complexes for various industrial and research purposes, including antimicrobial activities (Patel, 2020).
Enzymatic Polymerization : It serves as a building block in enzymatic polymerization to create novel biobased furan polyesters, contributing to the development of sustainable materials (Jiang et al., 2014).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Ethyl 5-(aminomethyl)furan-2-carboxylate is a potential monomer for the production of biobased aromatic or semi-aromatic polyamides . The primary targets of this compound are likely to be the enzymes and proteins involved in the synthesis of these polyamides.
Mode of Action
The compound is believed to interact with its targets through a process known as reductive amination . This involves the conversion of a carbonyl group to an amine via an intermediate imine, which is then reduced to give the final amine product .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of biobased aromatic or semi-aromatic polyamides . The compound, derived from biomass, can be converted to 5-(aminomethyl)furan-2-carboxylate (AMFCA) via reductive amination . This AMFCA can then be incorporated into the polyamide structure.
Pharmacokinetics
Given its molecular weight of 20564 , it is likely to have good bioavailability
Result of Action
The result of the action of this compound is the production of biobased aromatic or semi-aromatic polyamides . These polyamides can be used in a variety of applications, including the production of plastics, fibers, and other materials.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the reductive amination process can be affected by the presence of certain catalysts . Additionally, factors such as temperature, pH, and the presence of other chemicals can also influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
ethyl 5-(aminomethyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWZGDLAZFBBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340587 | |
| Record name | ethyl 5-(aminomethyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18707-63-6 | |
| Record name | ethyl 5-(aminomethyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30340587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



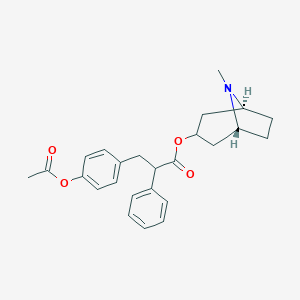
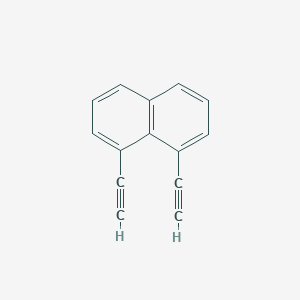
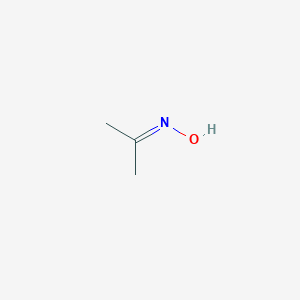
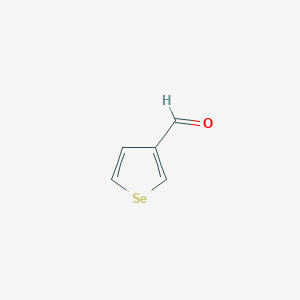
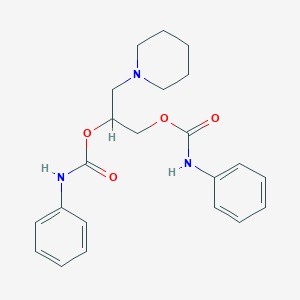
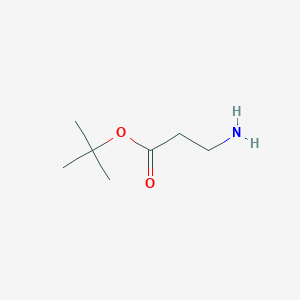
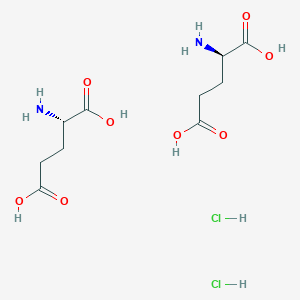
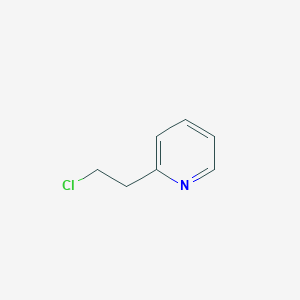
![[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B91824.png)
